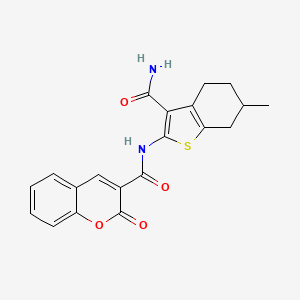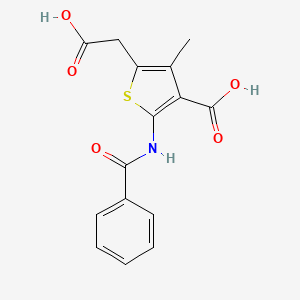
4-(Trifluoromethoxy)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trifluoromethoxy-butylamine hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO It is characterized by the presence of a trifluoromethoxy group attached to a butylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) to introduce the trifluoromethoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Trifluoromethoxy-butylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
4-Trifluoromethoxy-butylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound’s unique properties make it useful in biological studies, including enzyme inhibition and protein interaction studies.
Industry: The compound is used in the development of new materials and agrochemicals due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 4-Trifluoromethoxy-butylamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. For example, in anti-cancer studies, similar compounds have been shown to activate AMP-activated protein kinase (AMPK), leading to the inactivation of the mTOR/p70S6K/4EBP1 pathway, which is crucial for cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethoxy-containing molecules, such as:
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
- 4-(Trifluoromethoxy)phenyl isocyanate
Uniqueness
4-Trifluoromethoxy-butylamine hydrochloride is unique due to its specific structure, which combines the trifluoromethoxy group with a butylamine backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C5H10F3NO |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
4-(trifluoromethoxy)butan-1-amine |
InChI |
InChI=1S/C5H10F3NO/c6-5(7,8)10-4-2-1-3-9/h1-4,9H2 |
Clave InChI |
UTGCQRNHDMKJPK-UHFFFAOYSA-N |
SMILES canónico |
C(CCOC(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-Butylbenzo[d]thiazol-2-amine](/img/structure/B12117589.png)






![Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B12117632.png)
![5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene](/img/structure/B12117635.png)




![1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12117681.png)
